Methyl 5-amino-2-((4-chlorobenzyl)oxy)benzoate
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Overview
Description
Methyl 5-amino-2-((4-chlorobenzyl)oxy)benzoate is an organic compound with a complex structure that includes an amino group, a chlorobenzyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-2-((4-chlorobenzyl)oxy)benzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 5-amino-2-hydroxybenzoic acid with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring and adjusting reaction parameters such as temperature, pressure, and pH is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-2-((4-chlorobenzyl)oxy)benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro compounds, while reduction of the ester group can produce alcohols.
Scientific Research Applications
Methyl 5-amino-2-((4-chlorobenzyl)oxy)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-amino-2-((4-chlorobenzyl)oxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-amino-2-chlorobenzoate
- Methyl 4-amino-2-chlorobenzoate
- Methyl 2-(p-tolyloxy)-5-chlorobenzoate
Uniqueness
Methyl 5-amino-2-((4-chlorobenzyl)oxy)benzoate is unique due to the presence of both the amino and chlorobenzyl groups, which confer distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Biological Activity
Methyl 5-amino-2-((4-chlorobenzyl)oxy)benzoate, a compound with potential therapeutic applications, has garnered attention in recent research for its biological activity. This article explores its cytotoxic properties, structure-activity relationships (SAR), and potential mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical formula:
- Molecular Formula : C15H15ClN2O3
- Molecular Weight : 304.74 g/mol
The compound features a benzoate moiety with an amino group and a chlorobenzyl ether, which may influence its biological interactions.
Cytotoxicity and Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes the observed effects on different cell lines:
These findings indicate that the compound may be a promising candidate for further development as an anticancer agent.
Structure-Activity Relationship (SAR)
The biological efficacy of this compound can be attributed to its structural components. Research indicates that substituents on the aromatic rings significantly affect its potency:
- Chloro Substituent : Enhances hydrophobic interactions, increasing binding affinity to target proteins.
- Amino Group : Facilitates hydrogen bonding, crucial for interaction with biological targets.
Table summarizing SAR findings:
Substituent | Effect on Activity |
---|---|
Chlorine | Increased cytotoxicity |
Fluorine | Further enhancement of activity |
Hydroxyl | Reduced activity compared to chloro |
The mechanisms underlying the biological activity of this compound include:
- Inhibition of Kinase Activity : Studies have shown that the compound inhibits key kinases involved in cell proliferation, such as ERK1/2, leading to reduced tumor growth .
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, evidenced by caspase activation assays which reveal significant increases in caspase-3, -8, and -9 activities .
- Cell Cycle Arrest : this compound causes G1/S phase arrest in several cancer cell lines, preventing further cell division and promoting apoptosis .
Case Studies
Several case studies have highlighted the potential of this compound:
- A study involving MCF-7 cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability, with morphological changes indicative of apoptosis.
- In vivo studies using xenograft models showed that administration of the compound led to tumor regression without significant toxicity to normal tissues, suggesting a favorable therapeutic index.
Properties
Molecular Formula |
C15H14ClNO3 |
---|---|
Molecular Weight |
291.73 g/mol |
IUPAC Name |
methyl 5-amino-2-[(4-chlorophenyl)methoxy]benzoate |
InChI |
InChI=1S/C15H14ClNO3/c1-19-15(18)13-8-12(17)6-7-14(13)20-9-10-2-4-11(16)5-3-10/h2-8H,9,17H2,1H3 |
InChI Key |
IYZTVBVSAFRJMJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)N)OCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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